

# Technical Guide: Cellular Pathways Modulated by PF-07293893

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## Compound of Interest

Compound Name: PF-07293893

Cat. No.: B15542120

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## Abstract

**PF-07293893** is a novel, orally bioavailable, selective activator of the  $\gamma 3$  subunit of AMP-activated protein kinase (AMPK $\gamma 3$ ). Developed by Pfizer, this compound was investigated as a potential therapeutic for heart failure, particularly heart failure with preserved ejection fraction (HFpEF), by targeting metabolic pathways in skeletal muscle.<sup>[1][2]</sup> Although its clinical development was discontinued after Phase 1 trials, the study of **PF-07293893** provides valuable insights into the role of selective AMPK $\gamma 3$  activation in cellular signaling. This guide summarizes the known cellular pathways modulated by **PF-07293893**, including its mechanism of action, downstream effects, and the experimental methodologies used for its characterization.

## Introduction to PF-07293893 and its Target: AMPK $\gamma 3$

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits. The  $\gamma$  subunit, which exists in three isoforms ( $\gamma 1$ ,  $\gamma 2$ , and  $\gamma 3$ ), contains the binding sites for AMP, ADP, and ATP, allowing AMPK to respond to changes in the cell's energy status.

**PF-07293893** was specifically designed to selectively activate the AMPK $\gamma 3$  isoform.<sup>[3]</sup> This isoform is predominantly expressed in skeletal muscle, making it an attractive target for

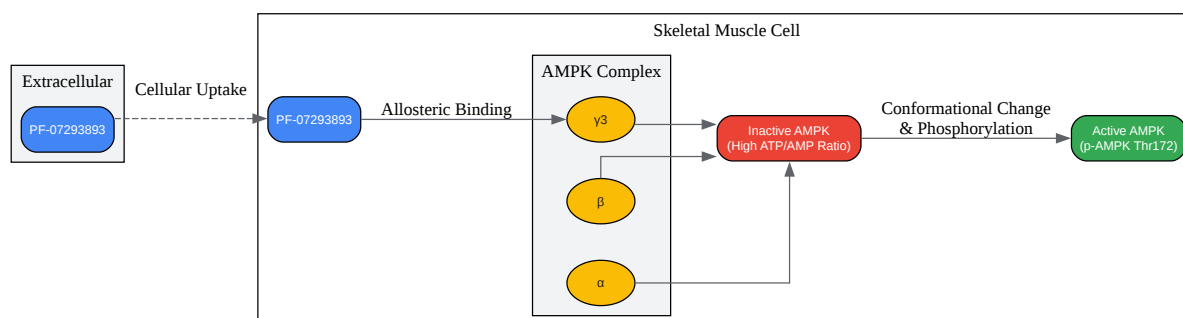
therapies aimed at improving metabolic function in this tissue. The rationale behind the development of **PF-07293893** for heart failure was to enhance skeletal muscle metabolism, thereby improving exercise capacity and reducing the overall metabolic stress on the cardiovascular system.<sup>[1]</sup>

Discovery and Development: The discovery of **PF-07293893** was presented by Michael Green at the ACS Fall 2025 meeting.<sup>[4][5][6]</sup> The compound emerged from a fragment screen, and through structure-based drug design and optimization of its pharmacokinetic and pharmacodynamic properties, **PF-07293893** was identified as a clinical candidate.<sup>[4][5][6]</sup> It progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adults.<sup>[7]</sup> However, Pfizer has since discontinued the development of this compound.<sup>[1]</sup>

## Mechanism of Action: Selective Activation of AMPK $\gamma$ 3

**PF-07293893** functions as a direct allosteric activator of the AMPK $\gamma$ 3 complex. This selective activation is key to its proposed therapeutic effect, as it localizes the primary pharmacological action to skeletal muscle.

Signaling Pathway Diagram:



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Caption: Mechanism of **PF-07293893** action in a skeletal muscle cell.

## Downstream Cellular Pathways Modulated by PF-07293893

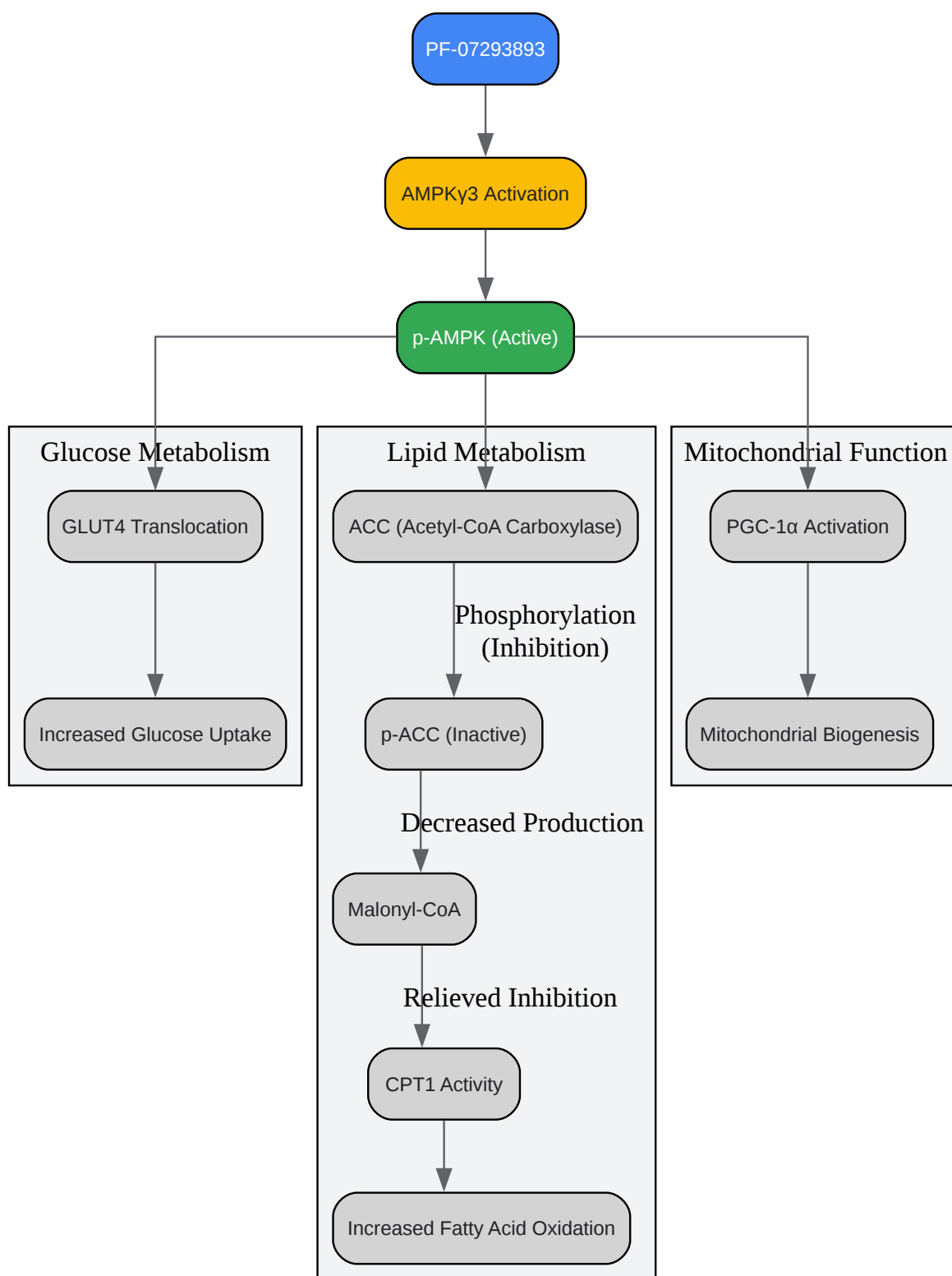
Activation of AMPK $\gamma 3$  by **PF-07293893** is expected to initiate a cascade of downstream signaling events that collectively enhance cellular catabolism and inhibit anabolic processes, thereby increasing ATP production.

Key Downstream Effects:

- **Increased Glucose Uptake:** Activated AMPK promotes the translocation of GLUT4 transporters to the plasma membrane, facilitating glucose uptake into skeletal muscle cells.
- **Enhanced Fatty Acid Oxidation:** AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels. This relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased transport of fatty acids into the mitochondria for oxidation.[8]

- Stimulation of Mitochondrial Biogenesis: AMPK can activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 $\alpha$ ), a master regulator of mitochondrial biogenesis.[9]

Signaling Pathway Diagram:



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Caption: Downstream cellular pathways modulated by **PF-07293893**.

## Quantitative Data

As **PF-07293893**'s development was halted in early stages, publicly available quantitative data on its potency and efficacy are limited. The following table is a template based on the type of data typically generated for such compounds.

| Parameter                                     | Value                       | Assay Conditions  | Reference |
|---|-----------------------------|---|-----------|
| EC50 (AMPK $\gamma$ 3 activation)             | Data not publicly available | Recombinant human AMPK $\alpha$ 2/ $\beta$ 2/ $\gamma$ 3 enzyme assay | N/A       |
| Selectivity (vs. AMPK $\gamma$ 1, $\gamma$ 2) | Data not publicly available | Cellular thermal shift assay (CETSA) or equivalent                    | N/A       |
| Effect on Glucose Uptake                      | Data not publicly available | Differentiated human skeletal muscle myotubes                         | N/A       |
| Effect on Fatty Acid Oxidation                | Data not publicly available | Seahorse XF Analyzer in primary human myotubes                        | N/A       |

## Experimental Protocols

Detailed experimental protocols for **PF-07293893** are not publicly available. However, based on standard methodologies for characterizing AMPK activators, the following outlines the likely experimental approaches that were used.

### In Vitro AMPK Activation Assay

Objective: To determine the direct effect of **PF-07293893** on the kinase activity of the recombinant AMPK $\gamma$ 3 heterotrimer.

Workflow Diagram:



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Caption: Workflow for an in vitro AMPK activation assay.

#### Methodology:

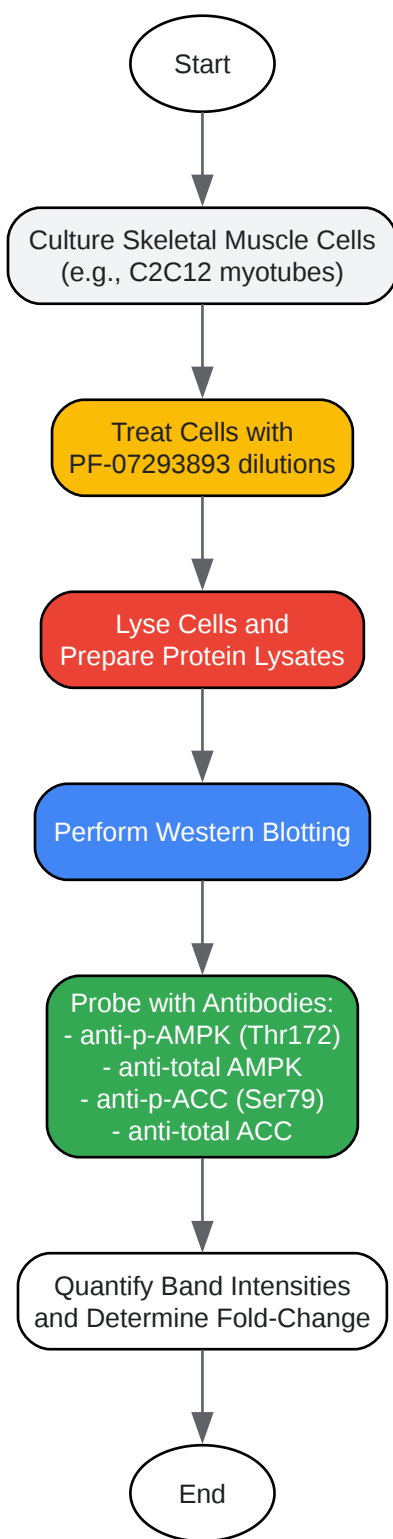
- Reagent Preparation:
  - Recombinant human AMPKα2/β2/γ3 enzyme is purified.
  - A synthetic peptide substrate, such as the "SAMS" peptide (HMRSAMSGHLVKRR), is used.
  - The reaction buffer typically contains HEPES, MgCl<sub>2</sub>, DTT, and a low concentration of AMP to mimic a basal cellular state.
  - [γ-<sup>32</sup>P]ATP is used to trace the phosphorylation event.
  - Serial dilutions of **PF-07293893** are prepared.
- Kinase Reaction:
  - The AMPK enzyme, peptide substrate, and **PF-07293893** are pre-incubated in the kinase buffer.
  - The reaction is initiated by the addition of [γ-<sup>32</sup>P]ATP.
  - The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- Reaction Termination and Measurement:
  - The reaction is stopped by adding a strong acid (e.g., phosphoric acid).

- Aliquots of the reaction mixture are spotted onto phosphocellulose paper.
- The paper is washed to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- The amount of  $^{32}\text{P}$  incorporated into the peptide substrate is quantified using a scintillation counter.
- Data Analysis:
  - The kinase activity is plotted against the concentration of **PF-07293893**.
  - The  $\text{EC}_{50}$  value is determined by fitting the data to a dose-response curve.

## Cellular Assay for AMPK Activation

Objective: To confirm that **PF-07293893** can enter cells and activate AMPK, typically by measuring the phosphorylation of AMPK and its downstream target, ACC.

Workflow Diagram:



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Caption: Workflow for a cellular AMPK activation assay.

## Methodology:

- Cell Culture and Treatment:
  - A suitable skeletal muscle cell line (e.g., mouse C2C12 myoblasts differentiated into myotubes, or primary human skeletal muscle cells) is cultured.
  - Cells are serum-starved to lower basal AMPK activity.
  - Cells are then treated with various concentrations of **PF-07293893** for a specified time.
- Protein Extraction and Quantification:
  - Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.
  - The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- Western Blotting:
  - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with primary antibodies specific for the phosphorylated (active) forms of AMPK (p-AMPK $\alpha$  Thr172) and ACC (p-ACC Ser79), as well as antibodies for the total levels of these proteins.
  - After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
  - The signal is detected using a chemiluminescent substrate and imaged.
- Data Analysis:
  - The intensity of the protein bands is quantified using densitometry software.

- The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

## Conclusion

**PF-07293893** is a selective activator of AMPK $\gamma$ 3 that modulates key cellular pathways involved in energy metabolism, primarily in skeletal muscle. Its mechanism of action involves the allosteric activation of the AMPK $\gamma$ 3 complex, leading to increased glucose uptake, enhanced fatty acid oxidation, and potentially stimulating mitochondrial biogenesis. While the clinical development of **PF-07293893** for heart failure has been discontinued, the compound remains a valuable tool for researchers studying the specific roles of the AMPK $\gamma$ 3 isoform in health and disease. Further publication of preclinical data would be beneficial for a more complete understanding of its cellular effects.

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